Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate is a complex organic compound with the molecular formula C24H36N2O3 and a molecular weight of 400.55 g/mol . This compound is characterized by its tert-butyl ester group attached to a benzoate moiety, which is further linked to a piperazine ring substituted with a dimethyl-oxocyclohexyl group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-bromobenzoate with 1-(5,5-dimethyl-2-oxocyclohexyl)methylpiperazine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate moiety, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring and the oxocyclohexyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate can be compared with similar compounds such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate): This compound also contains a tert-butyl ester group and a benzoate moiety but differs in its substitution pattern.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: This compound has a similar benzoate structure but with different substituents on the cyclohexyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1044598-92-6 |
---|---|
Molecular Formula |
C24H36N2O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tert-butyl 4-[4-[(5,5-dimethyl-2-oxocyclohexyl)methyl]piperazin-1-yl]benzoate |
InChI |
InChI=1S/C24H36N2O3/c1-23(2,3)29-22(28)18-6-8-20(9-7-18)26-14-12-25(13-15-26)17-19-16-24(4,5)11-10-21(19)27/h6-9,19H,10-17H2,1-5H3 |
InChI Key |
BJKLTCFOIXMNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.